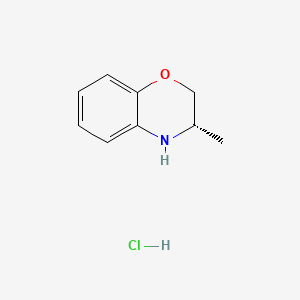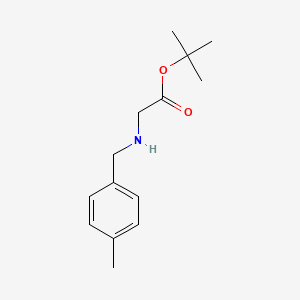
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an allyl group attached to a carbamate moiety, which is further linked to a chiral aminocyclobutyl group. This unique structure imparts specific reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate typically involves the following steps:
Formation of the Aminocyclobutyl Intermediate: The aminocyclobutyl intermediate can be synthesized through the cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.
Carbamate Formation: The aminocyclobutyl intermediate is then reacted with allyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Mécanisme D'action
The mechanism of action of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a chiral ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl ((1S,2R)-2-nitro-1-phenylpropyl)carbamate: Similar structure with a nitro group instead of an amino group.
tert-Butyl carbamate: Similar carbamate structure but with a tert-butyl group instead of an allyl group.
Uniqueness
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is unique due to its chiral aminocyclobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral molecules and enantioselective processes.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
prop-2-enyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
RLRYTKFSHUYLCU-RQJHMYQMSA-N |
SMILES isomérique |
C=CCOC(=O)N[C@H]1CC[C@H]1N |
SMILES canonique |
C=CCOC(=O)NC1CCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)


![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)





![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
